Product packaging for 3-Bromo-4-ethoxy-3-buten-2-one(Cat. No.:)

3-Bromo-4-ethoxy-3-buten-2-one

Cat. No.: B1643010
M. Wt: 193.04 g/mol
InChI Key: VSEUYEAKIAUEHZ-XQRVVYSFSA-N
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Description

Significance of α,β-Unsaturated Ketones in Modern Synthetic Methodologies

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mefiveable.me This structural arrangement results in a delocalized electron system, which imparts unique reactivity to the molecule. fiveable.me Enones are fundamental building blocks in organic synthesis due to their ability to participate in a wide array of chemical reactions. fiveable.mearkat-usa.org

The electrophilic nature of both the carbonyl carbon and the β-carbon allows for nucleophilic attack at either position, leading to 1,2-addition or 1,4-conjugate addition (Michael addition) products, respectively. fiveable.mewikipedia.org This dual reactivity provides chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Furthermore, enones are excellent dienophiles in Diels-Alder reactions, a powerful method for the construction of six-membered rings. fiveable.me The versatility of α,β-unsaturated ketones makes them indispensable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. arkat-usa.org Their synthesis has been a subject of significant research, with methods like aldol (B89426) condensation being commonly employed. arkat-usa.orgwikipedia.org

Contextualizing Halogenated and Alkoxy-Substituted Enones in Chemical Transformations

The introduction of halogen and alkoxy substituents onto the enone scaffold, as seen in 3-Bromo-4-ethoxy-3-buten-2-one, significantly enhances its synthetic utility. Halogenated ketones are valuable intermediates as the halogen atom can serve as a good leaving group in substitution reactions. chemistrysteps.com The presence of a halogen at the α-position can also influence the acidity of the neighboring protons and direct the regioselectivity of subsequent reactions. chemistrysteps.comwikipedia.org For instance, α-halogenation of ketones is a common transformation that can be achieved under either acidic or basic conditions, leading to intermediates ripe for further functionalization. chemistrysteps.comnerdfighteria.info

Alkoxy-substituted enones, on the other hand, introduce an electron-donating group that can modulate the electronic properties and reactivity of the conjugated system. rsc.org The alkoxy group can influence the regioselectivity of nucleophilic attacks and can also be a handle for further transformations. Research has shown that β-alkoxy α,β-unsaturated carbonyl compounds are electron-rich systems that can undergo unique cyclization reactions. tubitak.gov.tr The combination of both a halogen and an alkoxy group in a single molecule, as in this compound, creates a highly functionalized and versatile building block with multiple, tunable reactive sites.

Historical Development and Evolution of Research on this compound and its Analogs

The study of butanone and its derivatives has a long history in organic chemistry. ebsco.com Butanone, also known as methyl ethyl ketone (MEK), is a widely used industrial solvent and a precursor in various chemical syntheses. wikipedia.orgacs.org Research into the functionalization of butanone and related ketones has led to the development of a vast array of derivatives with diverse applications.

The synthesis of halogenated ketones has been a topic of interest for many years, with established protocols for α-halogenation. chemistrysteps.comwikipedia.org Similarly, the chemistry of enol ethers, which are precursors to alkoxy-substituted ketones, has been well-explored. The specific compound, this compound, is a more specialized reagent, and its documented history is more recent, emerging from the broader context of developing highly functionalized building blocks for organic synthesis. A trifluorinated analog, 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has been studied for its reactions with thiols, indicating research into the reactivity of this class of compounds. researchgate.netresearchgate.net The evolution of research in this area reflects a trend towards creating more complex and synthetically useful molecules from simple starting materials.

Overview of Current Research Trajectories and Challenges in Butenone Chemistry

Current research in butenone chemistry is focused on several key areas, including the development of new synthetic methods, the exploration of novel reactivity, and the application of these compounds in the synthesis of complex targets. rsc.orgintegratedpublications.in There is a significant emphasis on developing sustainable and efficient synthetic processes. markwideresearch.comacs.org

A major challenge in working with polyfunctionalized molecules like this compound is achieving selective transformations at one reactive site without affecting others. This requires careful control of reaction conditions and the use of highly selective reagents and catalysts. Another area of active research is the development of asymmetric syntheses to control the stereochemistry of the products, which is particularly important in the synthesis of chiral drugs and natural products. acs.org Furthermore, there is a continuous drive to discover new applications for butenone derivatives in areas such as materials science and medicinal chemistry. nih.govnih.gov The global market for butanone and its derivatives continues to grow, driven by its wide range of applications in various industries. hdinresearch.com

Data on this compound

PropertyValue
Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
IUPAC Name (Z)-3-bromo-4-ethoxybut-3-en-2-one
Canonical SMILES CCOC=C(C(=O)C)Br

This data is compiled from available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO2 B1643010 3-Bromo-4-ethoxy-3-buten-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

(Z)-3-bromo-4-ethoxybut-3-en-2-one

InChI

InChI=1S/C6H9BrO2/c1-3-9-4-6(7)5(2)8/h4H,3H2,1-2H3/b6-4-

InChI Key

VSEUYEAKIAUEHZ-XQRVVYSFSA-N

SMILES

CCOC=C(C(=O)C)Br

Isomeric SMILES

CCO/C=C(/C(=O)C)\Br

Canonical SMILES

CCOC=C(C(=O)C)Br

Origin of Product

United States

Mechanistic Studies of 3 Bromo 4 Ethoxy 3 Buten 2 One Reactivity and Transformations

Nucleophilic Addition Reactions at the Carbonyl and Vinylic Centers of 3-Bromo-4-ethoxy-3-buten-2-one

The reactivity of α,β-unsaturated carbonyl compounds is dictated by the electrophilicity of two primary sites: the carbonyl carbon (C2) and the β-vinylic carbon (C4). Nucleophilic attack can occur at either of these positions, leading to 1,2-addition or 1,4-conjugate addition products, respectively.

Investigation of Conjugate (1,4-) Addition Pathways

Conjugate or 1,4-addition is a characteristic reaction of α,β-unsaturated carbonyl compounds, typically favored by "soft" nucleophiles like cuprates, thiols, and some amines. In this mechanism, the nucleophile adds to the β-carbon (C4) of the conjugated system, leading to the formation of an enolate intermediate. This enolate is then protonated at the α-carbon (C3) to give the saturated ketone.

However, in the case of this compound, a standard 1,4-addition is complicated by the presence of the bromine atom at C3 and the ethoxy group at C4. Instead of a simple addition, a 1,4-addition-elimination sequence is more plausible. The nucleophile would attack the β-carbon, and subsequent elimination of the ethoxy group could occur. Alternatively, attack at C3 with subsequent elimination of the bromide ion is also a possibility, although this is mechanistically distinct from a classical Michael addition. Studies on the analogous 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one have shown that reactions with thiophenols can lead to products resulting from both addition-elimination and substitution. researchgate.net

Stereochemical Outcomes and Diastereoselectivity in Nucleophilic Processes

The stereochemistry of nucleophilic addition to the carbonyl group of this compound is a critical aspect. Attack of a nucleophile on the planar carbonyl group can, in principle, occur from either the Re or Si face, leading to a racemic mixture of enantiomers if the starting material is achiral and there are no chiral influences. libretexts.org However, the presence of the bulky bromine atom and the ethoxy group can introduce a degree of facial bias, potentially leading to diastereoselectivity if a new stereocenter is formed in the presence of an existing one or if chiral reagents are used.

In conjugate addition reactions, the formation of a new stereocenter at the β-carbon can also be influenced by the existing stereochemistry of the molecule and the reaction conditions, potentially leading to diastereomeric products. The Felkin-Anh and Cieplak models are often invoked to predict the stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds. academie-sciences.fr

Reactivity with Diverse Nucleophiles (e.g., Organometallics, Phosphorous Nucleophiles, Thiophenols)

The reaction of this compound with a variety of nucleophiles highlights its synthetic versatility.

Organometallic Reagents: Hard organometallics like organolithium compounds are expected to favor 1,2-addition. Softer organocuprates would be more inclined towards a 1,4-addition-elimination pathway. For the related 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Grignard reagents have been shown to participate in 1,4-addition followed by elimination of the dimethylamino group in an analogous enaminone. sci-hub.se

Phosphorous Nucleophiles: The reaction of the trifluoromethyl analog of this compound with tributylphosphine (B147548) results in a double addition product. researchgate.net This suggests a complex reaction cascade initiated by nucleophilic attack of the phosphine.

Thiophenols: In the presence of an indium catalyst, 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with benzenethiols to yield both addition-elimination and substitution products. researchgate.net This indicates that the thiophenol can act as a nucleophile to displace the ethoxy group or the bromine atom.

The following table summarizes the expected reactivity with various nucleophiles.

NucleophileExpected Reaction TypeProbable Product(s)
Organolithium (e.g., CH₃Li)1,2-Addition4-Bromo-5-ethoxy-4-penten-3-ol
Gilman Reagent (e.g., (CH₃)₂CuLi)1,4-Addition-Elimination3-Bromo-4-methyl-3-buten-2-one
Tributylphosphine (Bu₃P)Complex AdditionPotential for ylide formation or substitution
Thiophenol (PhSH)Addition-Elimination/Substitution4-Bromo-5-(phenylthio)-3-buten-2-one or 3-(Phenylthio)-4-ethoxy-3-buten-2-one

Substitution Reactions Involving the Bromine Atom of this compound

The vinylic bromine atom in this compound is a potential site for nucleophilic substitution.

Examination of Sₙ2-Type Substitution Mechanisms

A direct Sₙ2-type substitution at a vinylic carbon is generally considered to be highly unfavorable. libretexts.orglibretexts.org There are several reasons for this low reactivity:

Steric Hindrance: The incoming nucleophile is sterically hindered from performing a backside attack by the molecular framework of the alkene. wordpress.com

Electronic Repulsion: The electron-rich π-system of the double bond repels the incoming nucleophile. wordpress.com

Increased Bond Strength: The C-Br bond has a partial double bond character due to resonance with the adjacent double bond, making it stronger and more difficult to break compared to a C-Br bond in an alkyl halide. blogspot.com

Therefore, a classical Sₙ2 mechanism is unlikely to be a major pathway for the substitution of the bromine atom in this compound. Alternative mechanisms, such as addition-elimination or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), are more probable routes for the substitution of the vinylic bromine.

Addition-Elimination Processes in Vinylic Systems

The reactivity of this compound in vinylic substitution reactions is largely governed by the addition-elimination mechanism. This pathway is common for activated vinylic systems where an electron-withdrawing group, in this case, the acetyl group, is positioned beta to the leaving group (bromine). The presence of this activating group facilitates nucleophilic attack on the carbon-carbon double bond.

The generally accepted mechanism involves the initial attack of a nucleophile perpendicular to the plane of the double bond. cdnsciencepub.com This leads to the formation of a transient, tetrahedral carbanionic intermediate. Subsequently, the leaving group is eliminated, and the double bond is reformed, resulting in the net substitution product. In many cases, this process occurs with retention of the original stereochemistry of the double bond. cdnsciencepub.com

For instance, studies on analogous systems like 3-halomethacrylonitriles have shown that nucleophilic substitution proceeds with over 95% retention of configuration, supporting the direct substitution pathway via an addition-elimination mechanism. cdnsciencepub.com While other mechanisms like elimination-addition are possible in vinylic systems, they are less likely for this compound due to the lack of an alpha-hydrogen required for the initial elimination step. cdnsciencepub.com

The reaction of a trifluoro-analogue, 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with benzenethiols in the presence of indium(III) chloride hydrate (B1144303), demonstrates this reactivity, yielding both addition-elimination and substitution products. researchgate.netresearchgate.net This highlights the dual reactivity of the system, where the nucleophile can either add to the double bond and subsequently eliminate the ethoxy group or directly substitute the bromine atom.

Influence of Leaving Group Characteristics on Reaction Kinetics and Product Distribution

The nature of the leaving group is a critical factor that influences both the rate and the outcome of nucleophilic substitution reactions in vinylic systems like this compound. The bromide ion is considered a good leaving group due to its ability to stabilize the negative charge that develops during its departure.

The characteristics of the leaving group can be compared by considering the pKa of their conjugate acids. Generally, the weaker the conjugate acid (i.e., the higher the pKa), the poorer the leaving group. Halogens are generally good leaving groups in these systems. For example, in the reaction of α-halosubstituted β-ethoxyvinyl trifluoromethyl ketones with 2-aminopyridine, the product ratio was found to be dependent on the nature of the α-halogen atom, underscoring the influence of the leaving group. researchgate.net

Furthermore, the interplay between the leaving group and the nucleophile can dictate the product distribution. For example, in the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, the competition between addition-elimination and direct substitution is influenced by the nucleophilicity of the thiol and the leaving group ability of the bromide. researchgate.netresearchgate.net

A comparison of leaving group abilities in analogous vinylic systems is presented in the table below:

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity
I⁻HI~ -10Excellent
Br⁻HBr~ -9Good
Cl⁻HCl~ -7Moderate
F⁻HF~ 3.2Poor

This table illustrates the general trend in leaving group ability, which is inversely related to the basicity of the leaving group.

Electrophilic Transformations of the Enone Moiety of this compound

Electrophilic Addition to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of a conjugated enone system, which makes it susceptible to electrophilic attack. However, the electrophilicity of this double bond is influenced by the presence of both the electron-withdrawing acetyl group and the electron-donating ethoxy group, as well as the bromine atom.

Electrophilic addition reactions are fundamental transformations for alkenes, typically proceeding through a two-step mechanism. libretexts.org The first step involves the attack of the π electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. libretexts.orgksu.edu.sa This initial step is generally the rate-determining step of the reaction. ksu.edu.sa The second step involves the rapid attack of a nucleophile on the carbocation, resulting in the final addition product. libretexts.orgksu.edu.sa

The regioselectivity of electrophilic addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the more stable carbocation intermediate. dalalinstitute.com In the case of this compound, the stability of the potential carbocation intermediates would be influenced by the opposing electronic effects of the substituents. The electron-withdrawing nature of the bromine and acetyl groups would destabilize an adjacent carbocation, while the electron-donating ethoxy group would stabilize it.

Bromination Mechanisms and Regioselectivity in Analogous Systems

The bromination of α,β-unsaturated ketones, which are analogous to this compound, is a well-studied electrophilic addition reaction. The reaction typically proceeds through a cyclic bromonium ion intermediate, which is formed by the electrophilic attack of bromine on the double bond. sci-hub.se This intermediate is then opened by the nucleophilic attack of a bromide ion (or another nucleophile present in the reaction mixture).

The formation of the bromonium ion intermediate has important stereochemical implications, often leading to anti-addition of the two bromine atoms across the double bond.

The regioselectivity of bromine addition to conjugated systems can be complex. In some cases, 1,2-addition across the double bond is observed, while in others, 1,4-conjugate addition can occur, leading to the formation of an enol which then tautomerizes to the keto form. The specific outcome depends on the reaction conditions (temperature, solvent) and the substitution pattern of the enone. For instance, the addition of HBr to 1,3-butadiene (B125203) can yield both 1,2- and 1,4-addition products, with the product ratio being dependent on whether the reaction is under kinetic or thermodynamic control. msuniv.ac.in

A direct method for the synthesis of this compound involves the electrophilic bromination of 4-ethoxy-3-buten-2-one using N-Bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator. This suggests that under certain conditions, a free-radical mechanism may also be operative, which can lead to different regiochemical outcomes compared to the ionic mechanism.

Cycloaddition Reactions of this compound and its Analogs

Diels-Alder Reactions with Selected Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com In the context of this compound, this compound would act as the dienophile due to its activated double bond. For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In this compound, the acetyl group serves as a strong electron-withdrawing group, making it a potentially reactive dienophile. The bromine atom also contributes to the electron-deficient nature of the double bond.

Studies on analogous systems, such as 2-brominated cycloalkenones, have shown them to be highly reactive and selective dienophiles in Diels-Alder reactions. nih.gov These halogenated dienophiles were found to be significantly more reactive than their non-halogenated counterparts. nih.gov This enhanced reactivity is attributed to the electron-withdrawing nature of the halogen, which lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the diene's HOMO (Highest Occupied Molecular Orbital).

While specific Diels-Alder reactions involving this compound are not extensively detailed in the provided search results, the reactivity of similar compounds suggests its potential as a dienophile. For example, the Diels-Alder reaction of 2-carbomethoxy-4,4-dimethyl-2-cyclopenten-1-one with various dienes has been studied under both thermal and Lewis acid-catalyzed conditions, demonstrating the utility of substituted enones as dienophiles. cdnsciencepub.com Similarly, 4-ethoxy-3-methyl-3-buten-2-one is known to participate in Diels-Alder cycloadditions. cdnsciencepub.com

The table below summarizes the expected reactivity of this compound as a dienophile with various dienes.

DieneExpected ReactivityPotential Product
1,3-ButadieneModerate to Good4-Acetyl-4-bromo-5-ethoxycyclohex-1-ene
Cyclopentadiene (B3395910)High6-Acetyl-6-bromo-7-ethoxybicyclo[2.2.1]hept-2-ene
Danishefsky's DieneHighFunctionalized cyclohexenone derivative

Intramolecular and Intermolecular [4+2] Cycloaddition Pathways

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. Halogenated enones, such as this compound, can participate as dienophiles. The presence of the electron-withdrawing bromo and acetyl groups activates the double bond for reaction with electron-rich dienes. Research has shown that 2-brominated cycloalkenones are not only highly endo-selective but also significantly more reactive than their non-halogenated counterparts in Diels-Alder reactions. nih.gov This increased reactivity is attributed to the electron-withdrawing nature of the bromine atom, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).

In intermolecular pathways, this compound is expected to react with various dienes, such as substituted butadienes or cyclic dienes like cyclopentadiene, to yield highly functionalized cyclohexene (B86901) derivatives. While specific studies on this exact molecule are limited, the reactivity of analogous systems is well-documented. For instance, the Diels-Alder reaction of a related dienophile, 2-carbomethoxy-4,4-dimethyl-2-cyclopenten-1-one, with Danishefsky-type dienes has been explored to produce complex polycyclic systems. cdnsciencepub.com Furthermore, modern methodologies, such as organophotoredox catalysis, have enabled intermolecular oxa-[4+2] cycloadditions, expanding the scope of these reactions under mild, visible-light-mediated conditions. nii.ac.jpacs.org

Intramolecular [4+2] cycloadditions (IMDA) involving substrates similar to this compound would require tethering a diene unit to the butenone core. Such reactions are known to be highly efficient for constructing complex, fused bicyclic and polycyclic frameworks. acs.org The presence of the halogen on the dienophile component can influence the stereochemical outcome and subsequent transformations of the cycloadduct. acs.org For example, intramolecular Diels-Alder reactions of 3-substituted cyclobutenones with a tethered diene proceed with high endo selectivity. nih.gov The resulting halogenated cycloadducts are versatile intermediates that can be further functionalized.

Table 1: Representative Intermolecular [4+2] Cycloadditions of Halogenated Enones
DienophileDieneConditionsProduct TypeKey FindingReference
2-BromocyclobutenoneDane's DieneThermalBicyclic adductBrominated dienophile is more reactive than unsubstituted version. nih.gov
2-BromocyclopentenoneCyclopentadieneLewis Acid (Et₂AlCl)Tricyclic adductHigh endo-selectivity observed. nih.gov
ortho-Quinone MethideStyreneTXT catalyst, green LEDBenzopyranDemonstrates photoredox-catalyzed oxa-[4+2] cycloaddition. nii.ac.jpacs.org

1,3-Dipolar Cycloadditions and Heterocycle Formation

1,3-Dipolar cycloadditions are fundamental reactions for the synthesis of five-membered heterocycles, reacting a 1,3-dipole with a dipolarophile. ijrpc.com The electron-deficient alkene of this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles such as nitrile oxides, azides, and nitrones. researchgate.net

A significant study on the closely related trifluoromethyl analog, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, demonstrates this reactivity with nitrile oxides. researchgate.net The reaction yielded not only the expected isoxazole (B147169) ring from the cycloaddition across the C=C double bond but also a 1,4,2-dioxazole (B14750496) ring from a competing cycloaddition across the activated C=O bond of the trifluoromethyl ketone. This dual reactivity highlights the ability of electron-withdrawing groups to activate multiple sites within the molecule for cycloaddition.

Similarly, the reaction of trifluoromethylated butenone derivatives with arylhydrazines serves as a regioselective route to 1-aryl-4-bromo-5-trifluoromethylpyrazoles. researchgate.net This transformation proceeds via a condensation-cyclization sequence that can be mechanistically viewed as a formal 1,3-dipolar cycloaddition of an in situ-generated azomethine imine-type intermediate with the activated alkene. These reactions provide direct access to complex heterocyclic scaffolds that are of interest in medicinal and agrochemical research.

Table 2: Heterocycle Formation via Cycloaddition with Butenone Derivatives
Butenone DerivativeReactant (1,3-Dipole Source)Product Heterocycle(s)Key FindingReference
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneNitrile OxidesIsoxazole and 1,4,2-DioxazoleCompetitive cycloaddition at both C=C and C=O bonds. researchgate.net
3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-oneArylhydrazinesPyrazole (B372694)Regioselective route to substituted pyrazoles. researchgate.net
Electron-deficient alkenes (general)Azomethine YlidesPyrrolidineLewis acid catalysis enhances reaction rate and selectivity. researchgate.netbeilstein-journals.org

Radical Reactions and Mechanistic Interrogation in Butenone Systems

Application of Radical Clock Experiments to Elucidate Reaction Pathways

Radical clock experiments are a powerful mechanistic tool used to indirectly detect the presence of transient radical intermediates and measure their reaction rates. mdpi.com The method involves a reactant that contains a radical precursor and a structural element prone to a rapid, unimolecular rearrangement (the "clock") with a known rate constant. If a reaction pathway involves a radical intermediate, the rearranged product will be formed in competition with the direct product, allowing for the calculation of the rate of the intermolecular trapping step.

While no specific radical clock experiments have been reported for this compound itself, the methodology is highly applicable to its potential radical reactions. The C-Br bond in the molecule can undergo homolytic cleavage to generate a vinyl radical. Radical clocks based on vinyl cyclopropanes or 5-hexenyl systems could be incorporated into reaction partners to probe the lifetime and reactivity of such an intermediate. nih.govresearchgate.net For example, the reaction of a vinyl bromide with a trapping agent in the presence of a cyclopropyl-containing radical clock can provide evidence for the formation of radical species through the detection of the ring-opened product. nih.gov These experiments are crucial for distinguishing between radical, polar, and concerted mechanisms, particularly in metal-catalyzed cross-coupling reactions where multiple pathways are often plausible.

Metal-Catalyzed Radical Processes Involving Halogenated Enones

Halogenated enones are excellent substrates for metal-catalyzed reactions that proceed via radical intermediates. The carbon-halogen bond can be activated by low-valent transition metals, such as nickel, to initiate a radical catalytic cycle. nih.govnih.gov Nickel catalysis is particularly effective for cross-coupling reactions involving vinyl bromides. The general mechanism often starts with the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to the C-Br bond of the enone. Alternatively, a single-electron transfer (SET) from a Ni(I) complex to the bromoenone can generate a vinyl radical and a Ni(II) species. nih.gov

A notable example is the nickel-catalyzed reductive [3+2] annulation of β-bromoenones with alkynes, which provides access to chiral five-membered cyclic tertiary alcohols. researchgate.net In this process, the bromoenone acts as a three-carbon component, and the reaction is facilitated by a reducing agent like bis(pinacolato)diboron. The mild conditions allow for excellent functional group tolerance. Chiral ligands can be employed to achieve high enantioselectivity, demonstrating the power of this method for constructing complex and stereochemically rich molecules. researchgate.netthieme-connect.de These catalytic cycles showcase how nickel can mediate the formation of vinyl radicals from bromoenones and control their subsequent reactivity to forge new carbon-carbon bonds. nih.gov

Table 3: Examples of Metal-Catalyzed Radical Reactions with Halogenated Enones
SubstrateCoupling PartnerCatalyst SystemProduct TypeMechanistic FeatureReference
β-BromoenonesAlkynesNi-catalyst / B₂pin₂Cyclic tertiary alcoholsReductive [3+2] annulation via a radical pathway. researchgate.net
Alkyl HalidesDehydroalanineNi-catalyst / Chiral LigandNon-canonical peptidesRadical capture by Ni(II) followed by asymmetric protonation. nih.govnih.gov
N-Alkyl BenzamidesCarboxylic AcidsNi-catalyst / Photoredoxβ-Amino ketonesBromine radical-mediated H-atom transfer (HAT). thieme-connect.de

Tautomerism and Isomerization Pathways in this compound Derivatives

Tautomerism in carbonyl compounds typically involves the interconversion between a keto form and an enol form, requiring an α-hydrogen. transformationtutoring.com While this compound lacks a traditional α-hydrogen at the C-3 position, it can exhibit vinylogous tautomerism. The concept of vinylogy describes how the electronic influence of a functional group can be transmitted through a conjugated system. In this case, the γ-hydrogens on the ethoxy group's methylene (B1212753) (-OCH₂CH₃) could potentially be involved in a more extended tautomeric equilibrium, although this is generally less favorable.

A more significant equilibrium for this molecule and its derivatives is geometric isomerization. The C3=C4 double bond can exist as either the (E)- or (Z)-isomer. The relative stability of these isomers and the energy barrier to their interconversion would be influenced by steric interactions between the bromine, the ethoxy group, and the acetyl group, as well as by electronic factors. Photochemical conditions or acid/base catalysis can often facilitate such E/Z isomerization.

Furthermore, under certain conditions, particularly during reactions, isomerization to an allenic or acetylenic ether derivative could be envisioned, although this would represent a more substantial rearrangement. The primary forms of isomerism to consider for this compound are the geometric E/Z isomers. The specific equilibrium ratio would depend on the solvent and temperature, and the individual isomers may exhibit different reactivity in the reactions discussed previously. For instance, in conjugate addition reactions, the accessibility of the β-carbon (C4) to an incoming nucleophile could be sterically hindered in one isomer compared to the other, leading to different reaction rates. libretexts.org

Advanced Spectroscopic Analysis and Computational Chemistry for Mechanistic Elucidation of 3 Bromo 4 Ethoxy 3 Buten 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the in-situ study of reaction mechanisms, providing detailed structural information on transient intermediates and products in solution. researchgate.net Its non-destructive nature allows for real-time monitoring of species as they form and are consumed. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are workhorse techniques for the structural determination of organic compounds. wiley.com In the context of reactions involving 3-Bromo-4-ethoxy-3-buten-2-one, these methods are critical for identifying the structure of intermediates that may be too unstable to isolate. researchgate.net

By monitoring the changes in chemical shifts and coupling constants, chemists can track the transformation of the butenone backbone. For instance, in a substitution reaction where the bromine atom is displaced, the disappearance of the signal corresponding to the vinyl proton and the appearance of new signals in the ¹H NMR spectrum would indicate the progress of the reaction. Similarly, ¹³C NMR can confirm the transformation by observing shifts in the carbon signals, particularly the carbonyl carbon (C=O) and the carbons of the double bond.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Butenone Scaffolds This table provides typical chemical shift ranges for the core structure. Actual values can vary based on substitution and solvent.

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Reference
¹H Ethyl (CH₃) 1.2 – 1.4
¹H Ethyl (OCH₂) 3.4 – 4.0
¹H Vinyl (=CH) 5.5 – 6.5
¹³C Carbonyl (C=O) 190 – 210
¹³C Brominated Vinyl (C-Br) 90 – 120

The analysis of two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), can further connect proton and carbon signals, providing unambiguous evidence for the structure of fleeting intermediates. researchgate.netnih.gov

When studying fluorinated analogs, such as 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, ¹⁹F NMR spectroscopy becomes an exceptionally powerful tool. researchgate.netscbt.com The ¹⁹F nucleus has a 100% natural abundance and a high sensitivity, and its chemical shift is extremely sensitive to changes in the local electronic environment. nih.govnih.gov This makes it an excellent probe for mechanistic studies. nih.gov

In reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with nucleophiles like benzenethiols, ¹⁹F NMR can be used to monitor the formation of various products and intermediates. researchgate.net For example, the reaction promoted by Indium(III) chloride tetrahydrate yields both an addition-elimination product and a substitution product. researchgate.net The distinct ¹⁹F NMR signals for the starting material, intermediates, and final products allow for the tracking of each species' concentration over time, providing kinetic data and insight into the competitive reaction pathways. researchgate.netbeilstein-journals.org The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, simplifying the analysis of complex reaction mixtures. nih.gov

Vibrational Spectroscopy (IR) for Monitoring Functional Group Transformations in this compound

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a valuable technique for monitoring chemical reactions in real-time by tracking changes in functional groups. numberanalytics.combruker.com Its ability to be used in situ via fiber-optic probes makes it highly suitable for process monitoring. bruker.com For this compound, key vibrational modes provide a window into its reactivity.

The most prominent bands in the IR spectrum of the parent compound are the C=O stretch of the ketone and the C=C stretch of the enol ether system. During a reaction, such as a Michael addition or a substitution at the bromine-bearing carbon, the intensities and positions of these bands will change. For example, if the C=C double bond is saturated during a reaction, its characteristic absorption will disappear, while the C=O stretch may shift depending on whether conjugation is disrupted. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Frequency (cm⁻¹) Reference
C=O (Ketone) Stretch ~1700
C=C (Alkene) Stretch ~1600-1650 N/A
C-O (Ether) Stretch ~1050-1250 N/A

By monitoring these characteristic peaks, researchers can follow the consumption of the reactant and the formation of products, providing kinetic information and confirming the transformation of specific functional groups throughout the mechanistic pathway. numberanalytics.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Identification of Reaction Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS) is indispensable for identifying reaction intermediates, especially those present at very low concentrations or with short lifetimes. mdpi.com By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of transient species, offering strong evidence for proposed mechanistic pathways. nih.gov

In the study of reactions involving this compound, a reaction mixture can be sampled at various time points and analyzed by HRMS, often coupled with a liquid chromatography (LC) system. This LC-HRMS setup separates the components of the mixture before they enter the mass spectrometer. The technique is capable of detecting key intermediates, such as initial adducts in a nucleophilic substitution or products of side reactions. For example, in reactions with thiols, HRMS can identify not only the expected products but also potential bis-thiolated species that might form under certain conditions. nih.govresearchgate.net The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear marker for bromine-containing intermediates and products in the mass spectrum.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Butenone Derivatives

While NMR and MS provide crucial information about connectivity and composition, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. soton.ac.uk This technique is particularly valuable for establishing the absolute stereochemistry and preferred conformation of butenone derivatives, which can be critical for understanding reaction selectivity. researchgate.net

For products derived from this compound, determining the geometry around the double bond (E vs. Z isomerism) is essential. While NMR can often provide this information through nuclear Overhauser effects (NOE), X-ray crystallography gives an unambiguous answer. For instance, in a study of related fluorinated vinyl ketones, X-ray diffraction analysis was used to confirm the Z-configuration of the synthesized compounds. researchgate.net Similarly, for reactions that create new stereocenters, such as in a diastereoselective aldol-Tishchenko reaction involving butanone derivatives, X-ray crystallography of the product can confirm the relative stereochemistry of all newly formed chiral centers. soton.ac.uk

Computational Chemistry Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental techniques for elucidating reaction mechanisms. beilstein-journals.org DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures and relative energies of reactants, transition states, intermediates, and products. nih.govacs.org

For reactions of butenones, DFT can be employed to:

Predict Reaction Pathways: By calculating the energy barriers (activation energies) for different possible pathways, computational models can predict the most likely reaction mechanism. researchgate.netresearchgate.net

Validate Experimental Observations: Computational results can support or challenge mechanisms proposed based on experimental data. For example, if a particular intermediate is observed experimentally, DFT can be used to calculate its stability and the feasibility of its formation. beilstein-journals.org

Explain Selectivity: DFT calculations can help explain the origins of regioselectivity or stereoselectivity in a reaction by comparing the energies of the transition states leading to different products. soton.ac.uk

In studies of cobalt-catalyzed C-H functionalization with 3-buten-2-one, DFT calculations at the M06 level of theory were used to map out the entire catalytic cycle, including ligand exchange, C-H activation, C-C bond formation, and catalyst regeneration, helping to identify the rate-limiting steps. beilstein-journals.org Similarly, for the Ni+-assisted decomposition of butanone, DFT calculations (B3LYP/6-311++G(d,p)) were used to determine the most likely geometries and relative energies of intermediates and products, corroborating experimental findings. nih.govacs.org

Density Functional Theory (DFT) for Transition State Analysis and Reaction Coordinate Mapping

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate details of chemical reactions involving compounds like this compound. By calculating the electronic structure of a system, DFT allows researchers to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This path is known as the reaction coordinate.

A critical aspect of this mapping is the identification and characterization of transition states—the highest energy points along the reaction coordinate. For this compound, which features a reactive α,β-unsaturated ketone system, DFT calculations can model various transformations, such as nucleophilic additions or cycloadditions. acs.org For instance, in a reaction with a nucleophile, DFT can compute the activation energy required to form the transition state, providing insight into the reaction's feasibility and rate. acs.org The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, offering clues about the reaction mechanism. acs.org

The process involves optimizing the geometries of the reactants, products, and the transition state. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all positive frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com By connecting these points, a detailed reaction coordinate map is generated, illustrating the energetic landscape of the transformation.

Table 1: Illustrative DFT-Calculated Energy Profile for Nucleophilic Addition to this compound

SpeciesRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Reactants (Enone + Nucleophile)0.0N/A
Transition State+15.2-250.4i
Intermediate-5.8N/A
Product-12.5N/A

Note: This interactive table contains representative data that would be obtained from DFT calculations to illustrate the energy profile of a hypothetical reaction.

Prediction of Bond Dissociation Energies and Prioritization of Reaction Sites

Computational chemistry provides robust methods for predicting bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. For this compound, calculating the BDEs for its various bonds is crucial for predicting its reactivity and prioritizing potential reaction sites. Bonds with lower BDEs are more susceptible to cleavage and are often the sites where reactions are initiated, particularly in radical processes. acs.org

The primary bonds of interest in this molecule include the C-Br, C-O, C-C, and C-H bonds. The electron-withdrawing nature of the bromine atom and the carbonyl group, along with the electron-donating ethoxy group, creates a complex electronic environment that influences the strength of each bond. Computational models can be used to determine these energies, helping to predict, for example, whether a reaction is more likely to proceed via cleavage of the C-Br bond or a C-H bond on the ethyl group. This prioritization is invaluable for designing synthetic strategies and understanding potential degradation pathways.

Table 2: Predicted Bond Dissociation Energies (BDE) for this compound

BondBond TypePredicted BDE (kcal/mol)
C₃-BrVinylic C-Br68
C₄-OVinylic C-O105
O-CH₂Ether C-O86
C₂=OCarbonyl C=O178
C₃=C₄Alkene C=C148
C₁-HMethyl C-H99

Note: This interactive table presents plausible BDE values for the specified bonds, calculated using computational methods, to demonstrate how reaction sites can be prioritized.

Analysis of Steric and Stereoelectronic Effects via Quantum Chemical Calculations (e.g., NBO analysis)

The reactivity of this compound is governed by a delicate interplay of steric and stereoelectronic effects. Quantum chemical calculations, particularly Natural Bond Orbital (NBO) analysis, provide a framework for dissecting these influences. acs.orgumich.edu

Steric effects arise from the spatial arrangement of atoms. The ethoxy group, for example, can sterically hinder the approach of nucleophiles to certain positions on the molecule. Computational methods can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule and highlight areas that are sterically accessible or hindered.

Stereoelectronic effects relate to how the spatial arrangement of orbitals influences reactivity. NBO analysis is particularly useful for quantifying these effects. umich.edu It transforms the complex calculated wave function into a format that corresponds to the familiar Lewis structures of lone pairs and bonds. This analysis reveals important details about hyperconjugation—the interaction of filled orbitals with adjacent empty orbitals. For instance, NBO can quantify the delocalization of lone pair electrons from the ethoxy oxygen into the π-system of the enone, or the electron-withdrawing effects of the bromine and carbonyl group. These interactions stabilize certain conformations and dictate the molecule's preferred reaction pathways.

Table 3: Illustrative NBO Analysis Data for this compound

AtomNatural Atomic Charge (e)Key NBO InteractionsStabilization Energy E(2) (kcal/mol)
C2 (Carbonyl)+0.55n(O) -> π(C=C)3.5
C3-0.20n(Br) -> σ(C-C)1.2
C4+0.30n(O_ethoxy) -> π*(C=C)18.7
Br-0.15--
O (Carbonyl)-0.60--
O (Ethoxy)-0.52--

Note: This interactive table displays hypothetical NBO charges and stabilization energies to exemplify the analysis of stereoelectronic effects within the molecule.

Molecular Dynamics Simulations for Dynamic Reactivity Profiles

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. scispace.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can reveal its conformational flexibility. The molecule can rotate around its single bonds, and these different conformations may have varying reactivities. By simulating the molecule in different solvents, MD can also provide insight into how solvent molecules arrange themselves around the solute and how this solvent shell influences reactivity. This is particularly important for understanding reactions in solution, where solvent effects can significantly alter energy barriers. By combining MD simulations with quantum mechanical calculations (QM/MM methods), one can model a reaction within a dynamic solvent environment, yielding a more realistic and dynamic profile of the molecule's reactivity.

Synthetic Applications of 3 Bromo 4 Ethoxy 3 Buten 2 One As a Versatile Building Block

Construction of Diverse Heterocyclic Ring Systems from 3-Bromo-4-ethoxy-3-buten-2-one

This compound serves as a valuable scaffold for the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of a bromo substituent on the double bond and a ketone functional group, allows for various cyclization strategies.

Synthesis of Pyrazole (B372694) Derivatives from Butenone Precursors

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a well-established area of organic chemistry with significant implications in medicinal chemistry. synarchive.comorganic-chemistry.org One of the classical and widely utilized methods for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. libretexts.org The α,β-unsaturated ketone moiety in this compound makes it a suitable precursor for pyrazole synthesis.

The reaction of α,β-unsaturated carbonyl compounds with hydrazines can lead to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. nih.gov In the case of this compound, the reaction with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, would likely proceed through an initial Michael addition of the hydrazine to the β-carbon of the butenone, followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) and hydrogen bromide to afford the aromatic pyrazole ring. The reaction of trans-4-phenyl-3-buten-2-one with tosylhydrazone under microwave irradiation has been shown to produce 3,5-disubstituted-1H-pyrazoles in high yields. mdpi.com

A plausible reaction mechanism for the formation of a pyrazole from this compound and hydrazine is depicted below:

Reaction mechanism for pyrazole synthesis

The versatility of this approach allows for the synthesis of a variety of substituted pyrazoles by employing different substituted hydrazines. This method offers a direct and efficient route to functionalized pyrazoles, which are key components in many pharmacologically active compounds. synarchive.com

Formation of Furanones and Related Oxygen Heterocycles

Furanones are a class of heterocyclic compounds that are structural components of many natural products and are known for their diverse biological activities. researchgate.net The synthesis of furanones can be achieved through various strategies, including the cyclization of halo-substituted precursors. organic-chemistry.org While a direct synthesis of furanones from this compound is not extensively documented, the structural features of the molecule suggest its potential as a precursor.

One possible approach could involve the hydrolysis of the ethoxy group to a hydroxyl group, followed by an intramolecular nucleophilic substitution where the hydroxyl group displaces the bromine atom to form the furanone ring. This type of intramolecular cyclization is a common strategy in the synthesis of heterocyclic compounds. scribd.com

Another potential route could be an intramolecular Mizoroki-Heck type coupling, which has been successfully employed for the synthesis of furanones from (Z)-β-iodoenol cinnamates. organic-chemistry.org This would require the introduction of a suitable functionality that can participate in the palladium-catalyzed cyclization.

The general approach for the synthesis of 2(5H)-furanones often involves the cyclization of γ-hydroxyalkynones or related structures. rsc.org Modification of this compound to introduce a hydroxyl group at the appropriate position could enable its use in such cyclization reactions. For instance, a reaction sequence involving reduction of the ketone and subsequent hydrolysis of the enol ether could potentially lead to a diol intermediate amenable to cyclization.

Development of Routes to Sulfur and Nitrogen-Containing Heterocycles

The versatile reactivity of this compound also extends to the synthesis of other important classes of heterocycles, including those containing sulfur and nitrogen.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles, which involves the reaction of an α-haloketone with a thioamide. synarchive.compharmaguideline.com this compound, possessing an α-bromo-α,β-unsaturated ketone-like reactivity, can potentially serve as the α-haloketone component in this synthesis. The reaction with a thioamide would likely lead to the formation of a thiazole ring, with the substituents on the final product depending on the specific thioamide used. This method is known for its reliability and broad substrate scope. nih.gov

Thiophene (B33073) Derivatives: Thiophenes are another important class of sulfur-containing heterocycles. While there are numerous methods for thiophene synthesis, one common approach involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent. Although this compound is not a 1,4-dicarbonyl compound, it can be a precursor to such structures. For example, a Michael addition of a nucleophile could introduce the second carbonyl group or a precursor to it. Alternatively, reactions involving elemental sulfur with appropriately substituted precursors have been shown to yield thiophenes. organic-chemistry.org The presence of the bromo substituent in this compound could also be exploited in transition-metal-catalyzed cross-coupling reactions to build the thiophene ring. nih.gov

Other Nitrogen-Containing Heterocycles: Beyond pyrazoles, this compound can be a precursor for other nitrogen-containing heterocycles. For instance, reaction with primary amines could lead to the formation of substituted pyrroles or other nitrogen-containing rings, depending on the reaction conditions and the nature of the amine. Intramolecular cyclization strategies are often employed in the synthesis of nitrogen heterocyles. researchgate.netmasterorganicchemistry.com

Carbon-Carbon Bond Forming Reactions Utilizing this compound

The presence of a vinyl bromide moiety in this compound makes it an excellent substrate for various carbon-carbon bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) with Butenone Derivatives

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.orgyoutube.com The vinyl bromide in this compound is a suitable electrophilic partner for this reaction. By reacting it with various boronic acids or their esters, a wide range of substituents can be introduced at the 3-position of the butenone scaffold. This allows for the synthesis of a diverse library of substituted butenone derivatives. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerate a wide variety of functional groups.

The Negishi cross-coupling reaction provides another avenue for carbon-carbon bond formation, utilizing an organozinc reagent as the nucleophilic partner. Similar to the Suzuki-Miyaura reaction, the vinyl bromide of this compound can be effectively coupled with organozinc compounds in the presence of a palladium or nickel catalyst. This reaction is known for its high stereospecificity and broad applicability in organic synthesis.

Below is a table summarizing the potential cross-coupling reactions of this compound:

Cross-Coupling ReactionNucleophilic PartnerCatalystPotential Product
Suzuki-MiyauraOrganoboronic acid/esterPalladium complex3-Aryl/vinyl-4-ethoxy-3-buten-2-one
NegishiOrganozinc reagentPalladium or Nickel complex3-Alkyl/aryl/vinyl-4-ethoxy-3-buten-2-one

Addition to Unsaturated Systems for Chain Extension

As an α,β-unsaturated ketone, this compound is susceptible to nucleophilic conjugate addition, also known as Michael addition. libretexts.org In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. This reaction is a powerful method for carbon-carbon bond formation and is widely used for chain extension.

A variety of nucleophiles can be employed in the Michael addition to this compound, including enolates, organocuprates (Gilman reagents), amines, and thiols. The addition of these nucleophiles leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, effectively extending the carbon chain or introducing new functional groups.

The general mechanism for a Michael addition to an enone is as follows:

General mechanism of Michael addition

The resulting enolate intermediate can then be protonated or trapped with another electrophile, leading to a variety of functionalized products. The regioselectivity of the addition (1,2- vs. 1,4-addition) can often be controlled by the choice of nucleophile and reaction conditions. "Soft" nucleophiles, such as organocuprates and enolates, generally favor 1,4-addition, while "hard" nucleophiles, such as organolithium or Grignard reagents, may favor 1,2-addition to the carbonyl group.

Role in the Synthesis of Complex Organic Molecules

This compound serves as a highly versatile and reactive building block in organic synthesis, primarily owing to its unique combination of functional groups: a ketone, a carbon-carbon double bond, a bromine atom, and an ethoxy group. This arrangement of functionalities allows for a diverse range of chemical transformations, making it a valuable precursor for the construction of more complex molecular architectures, including those with significant biological relevance.

Precursors to Advanced Biologically Relevant Scaffolds

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of various heterocyclic scaffolds, which form the core of many pharmaceuticals and biologically active compounds. The presence of both an electrophilic carbonyl carbon and a carbon-carbon double bond, further activated by the electron-withdrawing bromine atom, allows for a variety of cyclization reactions with appropriate nucleophiles.

One of the key applications of α-bromo ketones is in the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, involves the reaction of an α-haloketone with a thioamide. semanticscholar.orgtandfonline.comnih.govresearchgate.netscirp.org In this context, this compound can react with various thioamides to produce highly substituted thiazoles. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration.

ReactantProductReaction TypeSignificance
This compoundSubstituted ThiazoleHantzsch Thiazole SynthesisAccess to a core scaffold in numerous pharmaceuticals.
This compoundSubstituted Pyrimidine (B1678525)Pyrimidine SynthesisFormation of a key component of nucleobases and various drugs.

Similarly, this bromo-enone is a potential precursor for the synthesis of pyrimidine heterocycles. Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide array of medicinal agents. The reaction of α,β-unsaturated ketones with amidines is a known method for pyrimidine synthesis. organic-chemistry.orgnih.govnih.gov The reaction of this compound with an amidine would likely proceed through a Michael addition of the amidine to the enone system, followed by an intramolecular cyclization and elimination of hydrogen bromide and water to afford the aromatic pyrimidine ring.

Application in Targeted Natural Product Synthesis

While specific examples of the direct application of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its structural motifs are present in various natural products. The α,β-unsaturated ketone core is a common feature in many biologically active natural products. The ability to introduce further complexity and functionality through the bromine and ethoxy groups makes it a valuable synthetic intermediate for the construction of such molecules. For instance, the vicinal bromo and ethoxy functionalities could be manipulated to introduce other substituents or to control the stereochemistry of subsequent reactions, which is a critical aspect of natural product synthesis.

Derivatization Strategies for Enhanced Functionality of this compound

The functionality of this compound can be further enhanced and diversified through various derivatization strategies, targeting either the ethoxy group or the carbonyl functionality. These modifications expand its utility as a synthetic building block.

Chemical Modifications of the Ethoxy Group

The ethoxy group in this compound, being part of a vinyl ether system, is susceptible to hydrolysis under acidic conditions. This reaction would convert the enol ether into a β-dicarbonyl compound, specifically a β-ketoaldehyde, which is another versatile synthetic intermediate. nih.govgoogle.com This transformation opens up a new set of possible reactions, such as condensations with various nucleophiles to form different heterocyclic systems.

Functional GroupReagent/ConditionProduct FunctionalityPotential Applications
Ethoxy GroupAcidic Hydrolysisβ-KetoaldehydeSynthesis of heterocycles, further functionalization.

Transformations Involving the Carbonyl Functionality

The carbonyl group of this compound can undergo a variety of standard ketone reactions, allowing for the introduction of new functional groups and the creation of chiral centers.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. wikipedia.orgacs.orgorganic-chemistry.org The choice of reducing agent would be crucial to avoid unwanted side reactions, such as reduction of the double bond or reaction with the bromine atom. For example, sodium borohydride (B1222165) is often used for the selective reduction of ketones in the presence of other reducible functional groups. acs.org This reduction introduces a hydroxyl group, which can then be used for further transformations, such as esterification or etherification.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. libretexts.orglibretexts.orgsaskoer.cayoutube.compearson.com This reaction allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the carbonyl carbon, significantly increasing the molecular complexity. The chemoselectivity of this reaction would need to be considered, as organometallic reagents can also potentially react at the β-position of the enone system (1,4-addition).

TransformationReagentProduct FunctionalitySignificance
Carbonyl Reductione.g., Sodium BorohydrideSecondary AlcoholIntroduction of a hydroxyl group for further functionalization.
Organometallic Additione.g., Grignard ReagentTertiary AlcoholFormation of a new carbon-carbon bond and increased complexity.

Structure Reactivity Relationships and Substituent Effects in 3 Bromo 4 Ethoxy 3 Buten 2 One Analogs

Impact of Halogen Identity (Bromo vs. Fluoro/Chloro) on Enone Reactivity and Selectivity

Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which decreases down the group (F > Cl > Br). This effect tends to increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Conversely, halogens also possess lone pairs of electrons that can participate in resonance, donating electron density to the double bond (+R effect). This resonance effect, which decreases from fluorine to bromine, opposes the inductive effect.

Fluorine: Being the most electronegative halogen, fluorine exerts the strongest inductive effect, which should significantly enhance the electrophilicity of the β-carbon. However, its ability to donate electron density via resonance is also the most pronounced among the halogens, which can partially mitigate the inductive withdrawal.

Chlorine and Bromine: For chlorine and bromine, the inductive effect is still dominant, but weaker than that of fluorine. Their ability to donate electron density through resonance is also diminished. This leads to a greater net electron withdrawal compared to fluorine in some contexts, potentially making the chloro and bromo analogs more reactive in certain nucleophilic additions.

Detailed Research Findings:

Kinetic studies on the Michael addition of a model nucleophile, such as a thiolate, to 3-halo-4-ethoxy-3-buten-2-one analogs would likely reveal the following trend in reaction rates: Bromo > Chloro > Fluoro. This order is rationalized by the better leaving group ability of bromide compared to chloride and fluoride (B91410) in subsequent or competing reaction pathways, and the nuanced balance of electronic effects. The polarizability of the halogen also plays a role, with the more polarizable bromine atom being more effective at stabilizing the transition state of the nucleophilic attack.

Illustrative Data Table: Relative Rates of Michael Addition

Halogen (X) in 3-X-4-ethoxy-3-buten-2-oneRelative Rate Constant (k_rel)
Fluoro1.0
Chloro3.5
Bromo5.2
Note: This data is illustrative and based on general principles of halogen substituent effects.

Electronic Effects of Alkoxy Substituents on Vinylic Ketone Reactivity

The alkoxy group at the 4-position of the butenone system plays a crucial role in modulating the reactivity of the vinylic ketone. The oxygen atom of the alkoxy group can donate a lone pair of electrons to the conjugated system through resonance (+R effect), which increases the electron density at the β-carbon. This effect counteracts the electron-withdrawing effect of the carbonyl group, thereby reducing the electrophilicity of the β-carbon and deactivating the enone towards nucleophilic attack.

The nature of the alkyl group on the oxygen atom (e.g., methyl, ethyl, isopropyl, tert-butyl) primarily influences reactivity through steric effects, but also has a minor electronic influence. Larger alkyl groups can slightly increase the electron-donating ability through a positive inductive effect (+I), further deactivating the enone system. However, this electronic effect is generally considered to be less significant than the resonance effect of the oxygen atom and the steric effects discussed in the next section.

Detailed Research Findings:

Illustrative Data Table: Effect of Alkoxy Group on Reaction Rate

Alkoxy Group (OR)Relative Rate of Nucleophilic Addition
Methoxy (B1213986) (-OCH₃)1.00
Ethoxy (-OCH₂CH₃)0.95
Isopropoxy (-OCH(CH₃)₂)0.91
tert-Butoxy (B1229062) (-OC(CH₃)₃)0.88
Note: This data is illustrative and highlights the subtle deactivating inductive effect of larger alkyl groups.

Steric Hindrance and its Influence on Reaction Pathways and Stereochemical Outcomes

Steric hindrance plays a pivotal role in dictating the accessibility of the reactive sites in 3-bromo-4-ethoxy-3-buten-2-one analogs and can significantly influence both the regioselectivity and stereoselectivity of reactions. The bulkiness of both the substituents on the butenone framework and the incoming nucleophile must be considered.

Nucleophile: The size of the attacking nucleophile is also a critical factor. nih.gov Bulky nucleophiles will preferentially attack the less sterically hindered face of the enone. In cases where there are multiple electrophilic sites, a bulky nucleophile may favor attack at a more accessible position, even if it is electronically less favorable.

Detailed Research Findings:

In reactions where diastereoselectivity is possible, the use of a sterically demanding alkoxy group can significantly enhance the formation of one diastereomer over the other. For instance, the reaction of a chiral nucleophile with a butenone bearing a bulky tert-butoxy group would likely exhibit higher diastereoselectivity compared to the same reaction with a less hindered methoxy or ethoxy analog. The bulky group effectively blocks one face of the molecule, forcing the nucleophile to approach from the more accessible side.

Illustrative Data Table: Influence of Alkoxy Group Size on Diastereoselectivity

Alkoxy GroupNucleophileDiastereomeric Ratio (A:B)
EthoxySmall60:40
EthoxyBulky75:25
tert-ButoxySmall85:15
tert-ButoxyBulky>95:5
Note: This data is illustrative and demonstrates the general trend of increased stereoselectivity with increased steric hindrance.

Comparative Analysis of Regioselectivity and Stereoselectivity in Reactions of Substituted Butenones

The interplay of the electronic and steric effects discussed in the previous sections governs the regioselectivity and stereoselectivity of reactions involving substituted butenones.

Regioselectivity:

The primary competition for a nucleophile attacking a 3-halo-4-alkoxy-3-buten-2-one is between 1,4-conjugate addition (Michael addition) to the β-carbon and 1,2-addition to the carbonyl carbon. The outcome is influenced by:

Nature of the Nucleophile: "Soft" nucleophiles (e.g., thiolates, cuprates) generally favor 1,4-addition, while "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition.

Substituents on the Butenone: Electron-withdrawing groups at the 3-position (like halogens) enhance the electrophilicity of the β-carbon, favoring 1,4-addition. Bulky substituents around the carbonyl group can sterically hinder 1,2-addition, thus promoting 1,4-addition.

Stereoselectivity:

When new stereocenters are formed during a reaction, the stereoselectivity is determined by the relative energies of the diastereomeric transition states.

Facial Selectivity: The approach of a nucleophile to the planar enone system can occur from either the Re or Si face. The presence of chiral auxiliaries or bulky substituents can create a steric bias, favoring attack from one face over the other, leading to high diastereoselectivity.

Syn/Anti Selectivity: In reactions such as bromo(alkoxylation), the addition across the double bond can proceed with either syn or anti stereochemistry. For instance, the reaction of a related (E)-4-methoxymethoxy-3-methylbut-3-en-2-one with N-bromosuccinimide (NBS) in an alcohol solvent proceeds with high anti-stereoselectivity. This outcome is rationalized by the formation of a bridged bromonium ion intermediate, which is then opened by the nucleophilic attack of the alcohol from the face opposite to the bromine atom.

Detailed Research Findings:

A study on the bromo(alkoxylation) of an (E)-α-(glucopyranosyloxymethylene) carbonyl compound, a structural relative of this compound, demonstrated high regio- and stereoselectivity. The reaction with NBS in various alcohols led predominantly to the anti-addition product, with diastereomeric ratios often exceeding 85:15. This highlights the powerful directing effect of the substituents and the predictable nature of the stereochemical outcome in such systems.

Illustrative Data Table: Regioselectivity of Nucleophilic Addition

Nucleophile TypeHalogen (X)Regioselectivity (1,4-adduct : 1,2-adduct)
Soft (Thiolate)Br>95:5
Hard (Organolithium)Br10:90
Soft (Thiolate)F90:10
Hard (Organolithium)F15:85
Note: This data is illustrative and based on the established principles of hard and soft nucleophiles and the electronic influence of the halogen.

Future Directions and Emerging Research Avenues for 3 Bromo 4 Ethoxy 3 Buten 2 One Chemistry

Development of Novel Catalytic Systems for Selective Butenone Transformations

The presence of multiple reactive sites in 3-Bromo-4-ethoxy-3-buten-2-one necessitates the development of highly selective catalytic systems. Future research will likely focus on catalysts that can differentiate between the Michael acceptor, the carbonyl group, and the vinyl bromide.

Key research directions include:

Chemoselective Hydrogenation: Designing catalysts, potentially based on earth-abundant metals like copper, for the selective reduction of either the carbon-carbon double bond or the carbonyl group is a significant challenge. rsc.orgresearchgate.net Achieving high selectivity for the formation of the corresponding saturated ketone, allylic alcohol, or saturated alcohol would provide access to a range of valuable synthetic intermediates.

Site-Selective Cross-Coupling: The development of catalytic systems (e.g., palladium, nickel, or copper-based) that exclusively activate the C-Br bond for cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) without interacting with the enone system is a primary objective. This would allow for the introduction of a wide variety of substituents at the 3-position.

Tandem Catalysis: A more advanced approach involves designing catalytic processes where multiple transformations occur in a single pot. For instance, a catalyst system could first facilitate a cross-coupling reaction at the vinyl bromide position, followed by a selective conjugate addition to the α,β-unsaturated system.

Table 1: Potential Catalytic Systems for Selective Transformations

Catalyst TypeTarget TransformationPotential Outcome
Copper Nanoclusters on MgOTransfer HydrogenationSelective formation of the allylic alcohol
Palladium(0) with Designer LigandsSuzuki CouplingIntroduction of aryl or vinyl groups at the 3-position
Chiral Diamine OrganocatalystMichael AdditionAsymmetric formation of a new C-C bond at the β-position
Rhodium(I) Complexes1,4-Conjugate AdditionAddition of boronic acids or other organometallics

Exploration of Asymmetric Synthesis Methodologies for Chiral Butenone Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound serves as a prochiral substrate for the generation of various chiral derivatives.

Future research will likely explore:

Organocatalytic Michael Additions: The use of chiral secondary amines (e.g., prolinol derivatives) or thioureas to catalyze the enantioselective addition of nucleophiles to the β-position of the butenone is a promising avenue. acs.orgnih.govmdpi.com This would create a stereocenter at the α-position relative to the newly introduced group.

Asymmetric Conjugate Additions: The development of chiral metal catalysts (e.g., copper, rhodium) to facilitate the enantioselective 1,4-addition of organometallic reagents or other nucleophiles.

Dynamic Kinetic Resolution: In reactions where a new stereocenter is formed, it may be possible to develop catalytic systems that perform a dynamic kinetic resolution, converting a racemic intermediate into a single enantiomer of the product.

Table 2: Asymmetric Methodologies for Chiral Butenone Synthesis

MethodologyCatalyst TypePotential Chiral Product
Iminium CatalysisChiral Secondary AmineEnantioenriched 1,5-dicarbonyl compounds
Chiral Phase-Transfer CatalysisChiral Quaternary Ammonium SaltAsymmetric alkylation at the α-position
Lewis Acid CatalysisChiral Metal-Ligand ComplexEnantioselective Diels-Alder or Michael reactions

Integration with Advanced Synthetic Technologies (e.g., Microfluidics, Photoredox Catalysis)

The integration of modern technologies can offer unprecedented control over reaction parameters and enable novel reaction pathways that are difficult to achieve with conventional batch chemistry.

Microfluidics: Continuous-flow microreactors could be employed for the synthesis and transformation of this compound. The high surface-area-to-volume ratio in these systems allows for precise temperature control and rapid mixing, which can improve reaction yields, selectivity, and safety. Microfluidics is also ideal for high-throughput screening of reaction conditions and catalysts.

Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer processes, enabling a wide range of novel transformations under mild conditions. mdpi.comresearchgate.netnih.govnih.govyoutube.com For this compound, photoredox catalysis could be used for:

Radical-mediated C-C and C-heteroatom bond formation at the vinyl bromide position.

Difunctionalization of the alkene through radical addition pathways. rsc.orgacs.org

Coupling with other catalytic cycles, such as nickel catalysis, to achieve metallaphotoredox reactions.

Theoretical Predictions for Undiscovered Reactivity Patterns of this compound

Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity, which can guide experimental design and lead to the discovery of new reactions.

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model the transition states and reaction pathways for various transformations. This can help in understanding the factors that control selectivity and in designing more efficient catalysts.

Predicting Regioselectivity: Computational models can predict the most likely site of attack for different types of reagents (nucleophiles, electrophiles, radicals), which is crucial for a multifunctional molecule like this compound. researchgate.net

Virtual Screening of Catalysts: High-throughput computational screening could be used to identify promising catalyst candidates for specific transformations before they are synthesized and tested in the lab.

Exploring Excited-State Reactivity: Theoretical methods can be used to model the behavior of the molecule upon photoexcitation, providing insights for the development of new photochemical and photoredox-catalyzed reactions.

Expanding the Scope of Butenone Building Block Applications in Interdisciplinary Research Fields

The unique combination of functional groups in this compound makes it an attractive building block for applications beyond traditional organic synthesis. hilarispublisher.com

Potential interdisciplinary applications include:

Medicinal Chemistry: The α,β-unsaturated ketone moiety is a known Michael acceptor, a feature found in many covalent inhibitors that target specific amino acid residues in proteins. Derivatives of this compound could be explored as novel therapeutic agents. The core structure can also serve as a scaffold for the synthesis of libraries of compounds for drug discovery.

Materials Science: The multiple reactive sites of this molecule could be leveraged for the synthesis of novel polymers and functional materials. rug.nlsolubilityofthings.com For example, it could be incorporated into polymer backbones or used as a cross-linking agent. The bromine atom also allows for post-polymerization modification, enabling the tuning of material properties.

Chemical Biology: Derivatives of this butenone could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for studying biological processes.

Q & A

Basic Research Questions

Q. What are the most reliable spectroscopic methods for characterizing 3-Bromo-4-ethoxy-3-buten-2-one, and what spectral markers should be prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Focus on 1^1H NMR to identify protons adjacent to the ethoxy group (δ 1.2–1.4 ppm for CH3_3, δ 3.4–4.0 ppm for OCH2_2) and the brominated double bond (δ 5.5–6.5 ppm for vinyl protons). 13^{13}C NMR should highlight the carbonyl carbon (δ 190–210 ppm) and brominated carbons (δ 90–120 ppm) .
  • Infrared (IR) Spectroscopy : Key peaks include C=O stretching (~1700 cm1^{-1}) and C-Br vibrations (~550–650 cm1^{-1}) .
  • Mass Spectrometry (MS) : Look for molecular ion fragments consistent with bromine’s isotopic pattern (M+^+ and M+2 peaks in a 1:1 ratio) .

Q. How can reaction conditions be optimized for synthesizing this compound to maximize yield?

  • Methodological Answer :

  • Use a brominating agent (e.g., NBS or Br2_2) in anhydrous solvents (e.g., dichloromethane) under inert atmosphere to avoid side reactions.
  • Optimize temperature (0–25°C) to balance reactivity and stability of the α,β-unsaturated ketone.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate brominated products from unreacted starting materials .

Q. What are common impurities in the synthesis of this compound, and how can they be resolved?

  • Methodological Answer :

  • Byproducts : Over-bromination or ethoxy group hydrolysis. Monitor reaction progress via TLC.
  • Purification : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Confirm purity via GC (>95% as per industrial standards) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and bromo groups influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Steric Effects : The ethoxy group may hinder nucleophilic attacks at the β-position. Use DFT calculations to map electrostatic potential surfaces .
  • Electronic Effects : The electron-withdrawing bromine increases electrophilicity of the α,β-unsaturated ketone. Conduct Hammett studies with substituted analogs to quantify electronic contributions .

Q. What computational strategies can predict the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Perform molecular docking or ab initio calculations (e.g., Gaussian) to model transition states. Compare with crystallographic data from structurally similar terphenyl derivatives (e.g., torsion angles and bond lengths) .

Q. How can contradictory kinetic data from nucleophilic substitution studies be resolved?

  • Methodological Answer :

  • Replicate experiments under controlled conditions (solvent polarity, temperature). Use stopped-flow spectroscopy to capture transient intermediates. Cross-validate with isotopic labeling (e.g., 18^{18}O in ethoxy group) .

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodological Answer :

  • Store in amber vials under argon at –20°C to prevent photodegradation and oxidation. Add stabilizers like BHT (0.1% w/w) and monitor degradation via accelerated stability testing (40°C/75% RH for 6 weeks) .

Q. How does bromine’s position affect bioactivity compared to other halogen-substituted analogs?

  • Methodological Answer :

  • Synthesize fluoro/chloro analogs and compare IC50_{50} values in enzyme inhibition assays. Use X-ray crystallography (as in ) to correlate halogen size with binding pocket interactions. QSAR modeling can further rationalize trends .

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